Sugemalimab

Description

This compound is a fully human monoclonal antibody directed against the immunosuppressive ligand, programmed cell death-1 ligand 1 (PD-L1; cluster of differentiation 274; CD274), with potential immune checkpoint inhibitory and antineoplastic activities. Upon administration, this compound specifically targets and binds to PD-L1, blocking its binding to and activation of its receptor, programmed cell death 1 (PD-1). This reverses T-cell inactivation caused by PD-1/PD-L1 signaling and enhances the cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response against PD-L1-expressing tumor cells. PD-L1 is overexpressed by many human cancer cell types. PD-L1 binding to PD-1 on T-cells suppresses the immune system and results in immune evasion. PD-1, a transmembrane protein belonging to the immunoglobulin superfamily expressed on activated T-cells, is a negative regulator of the immune system that limits the expansion and survival of CD8-positive T-cells. Anti-PD-L1 monoclonal antibody CS1001 mirrors natural immunoglobulin G4 (IgG4), potentially reducing immunogenicity and other toxicities.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

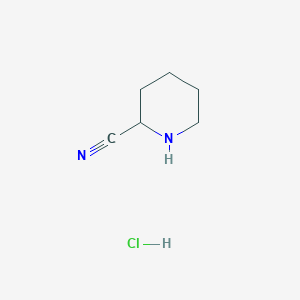

piperidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAFWCGACOBUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541019 | |

| Record name | Piperidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117921-54-7 | |

| Record name | Piperidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-2-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sugemalimab's High-Affinity Engagement with PD-L1: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and kinetics of Sugemalimab (CS1001), a fully human, full-length immunoglobulin G4 (IgG4) anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. Developed by CStone Pharmaceuticals, this compound is a critical component in the landscape of cancer immunotherapy, designed to block the interaction between PD-L1 and its receptor, PD-1, thereby reactivating the host's anti-tumor immune response. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's binding characteristics, the experimental methodologies used for their determination, and the associated signaling pathways.

Core Binding Characteristics of this compound

This compound is characterized as a high-affinity monoclonal antibody that selectively binds to human PD-L1.[1][2] This interaction competitively inhibits the binding of PD-L1 to both PD-1 and CD80, effectively disrupting the immunosuppressive signaling cascade that cancer cells exploit to evade immune surveillance.[3]

Quantitative Binding Affinity and Kinetics

While detailed kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) from preclinical studies are not publicly available in extensive detail, the high-affinity nature of the binding is consistently reported.[1][2] One commercially available source indicates a potent binding affinity with a half-maximal effective concentration (EC₅₀).

| Parameter | Value | Method | Source |

| EC₅₀ | 0.02704 µg/mL | ELISA | Novus Biologicals |

| Caption: Summary of the reported binding affinity parameter for this compound to human PD-L1. |

It is important to note that EC₅₀ values are a measure of the concentration of an antibody required to elicit a half-maximal response in a cell-based or biochemical assay and can be influenced by experimental conditions. A complete kinetic profile determined by methods such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would provide a more detailed understanding of the binding dynamics.

Experimental Protocols for Binding Affinity Determination

The precise experimental protocols used for the preclinical characterization of this compound's binding affinity and kinetics have not been detailed in publicly accessible literature. However, based on standard industry practices for antibody characterization, the following methodologies are commonly employed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. A typical experimental workflow for analyzing the binding of an anti-PD-L1 antibody like this compound would involve:

-

Immobilization: Recombinant human PD-L1 protein is immobilized on the surface of a sensor chip.

-

Association: A series of concentrations of this compound are flowed over the sensor chip surface, allowing for the binding to PD-L1 to be monitored in real-time.

-

Dissociation: A buffer is flowed over the chip to monitor the dissociation of the this compound-PD-L1 complex.

-

Data Analysis: The resulting sensorgram data is fitted to a kinetic model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

Bio-Layer Interferometry (BLI)

BLI is another label-free technology that can be used to measure biomolecular interactions. The workflow is similar to SPR:

-

Immobilization: A biosensor tip is coated with recombinant human PD-L1.

-

Association: The PD-L1-coated biosensor is dipped into wells containing various concentrations of this compound.

-

Dissociation: The biosensor is then moved to wells containing buffer to measure the dissociation.

-

Data Analysis: The binding and dissociation curves are analyzed to determine the kinetic constants.

Signaling Pathway Modulation by this compound

The primary mechanism of action of this compound is the blockade of the PD-1/PD-L1 signaling pathway. This pathway plays a crucial role in regulating T-cell activation and preventing autoimmunity. However, in the tumor microenvironment, cancer cells can upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.

By binding to PD-L1, this compound prevents its interaction with PD-1. This abrogation of the inhibitory signal leads to the reactivation of tumor-specific T-cells, enabling them to recognize and eliminate cancer cells.

Furthermore, a preclinical study has indicated that the crystal structure of the this compound in complex with human PD-L1 has been solved at a resolution of 2.3Å.[2] This structural data reveals that this compound binds perpendicularly to PD-L1, with its binding epitope overlapping significantly with the region that binds to PD-1, providing a structural basis for its potent blocking activity.[2]

Conclusion

This compound is a high-affinity anti-PD-L1 monoclonal antibody that effectively blocks the PD-1/PD-L1 immunosuppressive axis. While detailed public data on its binding kinetics are limited, the available information underscores its potent activity. The understanding of its mechanism of action, supported by structural studies, provides a solid foundation for its clinical application in oncology. Further disclosure of detailed preclinical data would be beneficial for the scientific community to fully appreciate the nuanced binding characteristics of this important therapeutic agent.

References

In-Vitro Characterization of Sugemalimab: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugemalimab (also known as CS1001) is a fully human, full-length immunoglobulin G4 (IgG4) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] Developed by CStone Pharmaceuticals, this compound is an immune checkpoint inhibitor designed to block the interaction between PD-L1 and its receptors, thereby reactivating the host's anti-tumor immune response.[4] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key experimental findings and methodologies.

Mechanism of Action

This compound selectively binds to PD-L1, effectively blocking its interaction with both the programmed death-1 (PD-1) receptor and CD80.[5][6] This blockade disrupts the inhibitory signaling pathway that tumor cells exploit to evade immune surveillance. By preventing PD-L1-mediated suppression of T-cell activity, this compound enhances T-lymphocyte proliferation and cytokine production, leading to a more robust anti-tumor immune response.[5][6]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in-vitro characterization of this compound. It is important to note that specific values for some parameters, such as the dissociation constant (Kd) and half-maximal inhibitory concentrations (IC50), are not publicly available in the reviewed literature.

Table 1: Binding Characteristics

| Parameter | Target | Value | Method |

| Binding Affinity | Human PD-L1 | High Affinity[5] | Not specified |

| EC50 | Immobilized Human PD-L1 | 0.02704 µg/mL | ELISA |

Table 2: Receptor-Ligand Blocking

| Blocked Interaction | IC50 | Method |

| PD-L1 / PD-1 | Data not available | Not specified |

| PD-L1 / CD80 | Data not available | Not specified |

Table 3: Effector Function

| Assay | Result |

| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Lacks activity[7] |

| Complement-Dependent Cytotoxicity (CDC) | Lacks activity[7] |

| Antibody-Dependent Cellular Phagocytosis (ADCP) | Induces ADCP via FcγR I binding[2][8] |

Table 4: T-Cell Activation (Mixed Lymphocyte Reaction)

| Parameter | Result |

| CD4+ T-Cell Proliferation | Effectively induced[7] |

| Interferon-γ (IFN-γ) Production | Enhanced[7] |

| Interleukin-2 (IL-2) Production | Enhanced[7] |

Key Experimental Protocols

Detailed, step-by-step protocols for the in-vitro characterization of this compound are not publicly available. The following sections provide representative methodologies for the key assays mentioned in the literature.

PD-L1 Binding Affinity and Receptor-Ligand Blocking Assays

Objective: To determine the binding affinity of this compound to PD-L1 and its ability to block the interaction of PD-L1 with PD-1 and CD80.

Methodology (Representative):

-

Binding Affinity (Surface Plasmon Resonance - SPR):

-

Recombinant human PD-L1 is immobilized on a sensor chip.

-

Various concentrations of this compound are flowed over the chip.

-

Association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).

-

-

Receptor-Ligand Blocking (Competitive ELISA):

-

Recombinant human PD-L1 is coated on a microplate.

-

A fixed concentration of biotinylated human PD-1 or CD80 is mixed with serial dilutions of this compound.

-

The mixture is added to the PD-L1 coated plate.

-

The amount of bound PD-1 or CD80 is detected using streptavidin-HRP and a colorimetric substrate.

-

The IC50 value is calculated from the resulting dose-response curve.

-

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To assess the ability of this compound to mediate the phagocytosis of PD-L1 expressing tumor cells by macrophages.

Methodology (Representative):

-

Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and monocytes are differentiated into macrophages.

-

Target Cell Preparation: A PD-L1 expressing tumor cell line is labeled with a fluorescent dye.

-

Co-culture: The labeled target cells are opsonized with this compound and then co-cultured with the macrophages at various effector-to-target (E:T) ratios.

-

Analysis: After incubation, the percentage of macrophages that have engulfed the fluorescent target cells is quantified by flow cytometry or high-content imaging.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To evaluate the effect of this compound on T-cell proliferation and cytokine production in response to allogeneic stimulation.

Methodology (Representative):

-

Cell Preparation: PBMCs from two different healthy donors are isolated. One set of PBMCs is treated with a proliferation inhibitor (e.g., mitomycin C) to serve as stimulator cells, while the other set serves as responder cells.

-

Co-culture: Responder and stimulator cells are co-cultured in the presence of varying concentrations of this compound or an isotype control antibody.

-

Proliferation Analysis: After several days of incubation, T-cell proliferation in the responder population is measured by CFSE dye dilution using flow cytometry or by ³H-thymidine incorporation.

-

Cytokine Analysis: Supernatants from the co-cultures are collected and the concentrations of IFN-γ and IL-2 are measured by ELISA or a multiplex bead-based assay.

Conclusion

This compound is a high-affinity, fully human anti-PD-L1 monoclonal antibody that effectively blocks the PD-L1/PD-1 and PD-L1/CD80 inhibitory pathways.[5][6] In-vitro studies have demonstrated its ability to enhance T-cell activation and mediate antibody-dependent cellular phagocytosis, while lacking ADCC and CDC activity.[2][7][8] The collective in-vitro data support the mechanism of action of this compound as a potent immune checkpoint inhibitor for cancer therapy. Further disclosure of detailed quantitative data and specific experimental protocols would allow for a more comprehensive and comparative analysis of its in-vitro characteristics.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CStone Pharmaceuticals Announces Updated Results from Two Studies of Its Anti-PD-L1 Monoclonal Antibody this compound (CS1001) At 2020 CSCO Annual Meeting-CStone Pharmaceuticals [cstonepharma.com]

- 4. Facebook [cancer.gov]

- 5. Safety, antitumor activity and biomarkers of this compound in Chinese patients with advanced solid tumors or lymphomas: results from the first-in-human phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Monotherapy for Patients With Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma (GEMSTONE-201): Results From a Single-Arm, Multicenter, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Sugemalimab: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Sugemalimab (Cejemly®), a fully human, full-length anti-programmed death-ligand 1 (PD-L1) immunoglobulin G4 (IgG4) monoclonal antibody.[1][2] Developed by CStone Pharmaceuticals, this compound has emerged as a significant advancement in cancer immunotherapy, particularly for non-small cell lung cancer (NSCLC).[3][4]

Discovery and Preclinical Development

This compound was discovered using the OmniRat® transgenic animal platform, which generates fully human antibodies, thereby potentially reducing the risk of immunogenicity and toxicity in patients.[2][4] As an IgG4 monoclonal antibody, it is designed to minimize antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5]

Mechanism of Action

This compound functions as an immune checkpoint inhibitor by targeting PD-L1 on tumor cells.[6] In the tumor microenvironment, the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1) on T cells, delivers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune surveillance.[6] this compound binds to PD-L1, effectively blocking its interaction with PD-1.[7] This blockade removes the inhibitory signal, leading to the reactivation and proliferation of T cells, and enhanced production of anti-tumor cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[5][7] This restored T-cell function enables the immune system to recognize and eliminate cancer cells.

Preclinical Experimental Protocols

Detailed proprietary protocols for the preclinical evaluation of this compound are not publicly available. However, standard methodologies for characterizing a therapeutic antibody like this compound would include:

-

Antibody Discovery and Engineering:

-

Immunization: Immunizing OmniRat® transgenic animals with human PD-L1 protein or cells expressing human PD-L1 to elicit a human antibody response.

-

Hybridoma Technology or B-cell Cloning: Isolating antibody-producing cells and screening for those that produce high-affinity antibodies specific to human PD-L1.

-

Lead Optimization: Sequencing and cloning the antibody genes, followed by expression and characterization to select the final clinical candidate with optimal properties.

-

-

Binding Affinity and Kinetics Assays:

-

ELISA (Enzyme-Linked Immunosorbent Assay): To determine the binding specificity and affinity of this compound to recombinant human PD-L1.

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the this compound-PD-L1 interaction, providing a quantitative measure of binding affinity.

-

-

Functional Assays:

-

T-cell Activation Assays: Co-culturing T cells with PD-L1-expressing cancer cells in the presence of this compound and measuring T-cell proliferation (e.g., via CFSE dilution) and cytokine production (e.g., IFN-γ, IL-2) by ELISA or flow cytometry.

-

Mixed Lymphocyte Reaction (MLR) Assay: Assessing the ability of this compound to enhance T-cell responses in a more complex in vitro model of immune cell interaction.

-

Clinical Development

This compound has undergone a robust clinical development program, primarily focused on NSCLC. The pivotal GEMSTONE clinical trials have demonstrated its efficacy and safety.

Key Clinical Trials: GEMSTONE-302 and GEMSTONE-301

GEMSTONE-302 was a multicenter, randomized, double-blind, phase 3 trial evaluating this compound in combination with platinum-based chemotherapy as a first-line treatment for patients with metastatic (Stage IV) squamous or non-squamous NSCLC without sensitizing EGFR, ALK, ROS1, or RET genomic tumor aberrations.[8][9][10]

GEMSTONE-301 was a multicenter, randomized, double-blind, phase 3 trial assessing the efficacy and safety of this compound as a consolidation therapy in patients with unresectable Stage III NSCLC who had not progressed after concurrent or sequential chemoradiotherapy.[1][11]

Experimental Protocols for Key Clinical Trials

GEMSTONE-302 (NCT03789604):

-

Patient Population: Treatment-naive patients with histologically or cytologically confirmed Stage IV squamous or non-squamous NSCLC, without EGFR, ALK, ROS1, or RET mutations.[12] Patients had an ECOG performance status of 0 or 1.[12]

-

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound or placebo, in combination with platinum-based chemotherapy. The study was double-blinded.[10]

-

Treatment Regimen:

-

This compound Arm: this compound (1200 mg) administered intravenously every 3 weeks, plus chemotherapy (carboplatin with either paclitaxel for squamous NSCLC or pemetrexed for non-squamous NSCLC) for up to 4-6 cycles.[4] This was followed by maintenance therapy with this compound.[4]

-

Placebo Arm: Placebo administered intravenously every 3 weeks, plus the same chemotherapy regimens, followed by placebo maintenance.[4]

-

-

Endpoints:

GEMSTONE-301 (NCT03728556):

-

Patient Population: Patients with unresectable Stage III NSCLC who had not progressed following concurrent or sequential platinum-based chemoradiotherapy.[1][11]

-

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound or placebo. The study was double-blinded.

-

Treatment Regimen:

-

This compound Arm: this compound (1200 mg) administered intravenously every 3 weeks for up to 24 months.

-

Placebo Arm: Placebo administered intravenously every 3 weeks for up to 24 months.

-

-

Endpoints:

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy data from the GEMSTONE-302 and GEMSTONE-301 clinical trials.

Table 1: Efficacy Results from the GEMSTONE-302 Trial (First-Line Metastatic NSCLC)

| Endpoint | This compound + Chemo (n=320) | Placebo + Chemo (n=159) | Hazard Ratio (95% CI) / p-value |

| Median PFS | 9.0 months | 4.9 months | 0.49 (0.39-0.60); p<0.0001 |

| Median OS | 25.2 months | 16.9 months | 0.68 (0.54-0.85)[8][10] |

| 4-Year OS Rate | 32.1% | 17.3% | N/A[8] |

| ORR | 63.4% | 40.3% | p<0.0001[4] |

| Median DOR | 9.9 months | 4.4 months | N/A[4] |

Table 2: Efficacy Results from the GEMSTONE-301 Trial (Consolidation in Stage III NSCLC)

| Endpoint | This compound (n=255) | Placebo (n=126) | Hazard Ratio (95% CI) / p-value |

| Median PFS (BICR) | 9.0 months | 5.8 months | 0.64 (0.48-0.85); p=0.0026[2] |

| Median PFS (Investigator) | 10.5 months | 6.2 months | 0.65 (0.50-0.84)[2] |

In terms of safety, this compound was generally well-tolerated in combination with chemotherapy and as a monotherapy. The most common treatment-related adverse events were consistent with those of other immune checkpoint inhibitors and included anemia, increased liver enzymes, and immune-related adverse events such as pneumonitis.[13][14]

Regulatory Landscape

This compound, marketed as Cejemly®, has received regulatory approval in several regions. In China, it is approved for the first-line treatment of metastatic NSCLC and as a consolidation therapy for Stage III NSCLC.[15] In July 2024, the European Commission approved this compound in combination with chemotherapy for the first-line treatment of adult patients with metastatic NSCLC without sensitizing EGFR, ALK, ROS1, or RET genomic aberrations.[3][9] The UK's Medicines and Healthcare products Regulatory Agency (MHRA) also approved this compound for the same indication in October 2024.[12][13]

Conclusion

This compound represents a significant contribution to the field of cancer immunotherapy. Its discovery through a fully human antibody platform and robust clinical development program have established it as an effective treatment option for patients with both metastatic and locally advanced NSCLC. The comprehensive data from the GEMSTONE trials underscore its clinical benefit in improving survival outcomes. Ongoing and future studies will likely continue to expand the therapeutic applications of this compound in other malignancies.

References

- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CStone presents updated results of a registrational study of this compound in patients with stage III NSCLC via oral presentation at WCLC 2022 [prnewswire.com]

- 3. CStone and Pfizer announce NMPA approval of this compound in patients with unresectable stage III non-small cell lung cancer - The Korea Herald [m.koreaherald.com]

- 4. CStone Announces Long-Term Survival Data for this compound (Cejemly®) in Combination with Platinum-based Chemotherapy as First-Line Treatment of Stage IV NSCLC at ESMO 2024-CStone Pharmaceuticals [cstonepharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety, antitumor activity and biomarkers of this compound in Chinese patients with advanced solid tumors or lymphomas: results from the first-in-human phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GEMSTONE-301: a phase III clinical trial of CS1001 as consolidation therapy in patients with locally advanced/unresectable (stage III) non-small cell lung cancer (NSCLC) who did not have disease progression after prior concurrent/sequential chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CStone Announces the First-in-Class Registrational Clinical Trial of this compound Met its Primary Endpoint in Stage III NSCLC and Plans to Submit a New Drug Application [prnewswire.com]

- 10. This compound versus placebo, in combination with platinum-based chemotherapy, as first-line treatment of metastatic non-small-cell lung cancer (GEMSTONE-302): 4-year outcomes from a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cstonepharma.com [cstonepharma.com]

- 12. researchgate.net [researchgate.net]

- 13. a-protocol-pre-specified-interim-overall-survival-os-analysis-of-gemstone-302-a-phase-3-study-of-sugemalimab-suge-versus-placebo-plus-platinum-based-chemotherapy-chemo-as-first-line-1l-treatment-for-patients-pts-with-metastatic-non-small-cell-lung-cancer-nsclc - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

A Technical Deep Dive into the Molecular Interactions of Sugemalimab and PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Sugemalimab (Cejemly®), a fully human, full-length anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, and its target, PD-L1. Developed by CStone Pharmaceuticals, this compound is an immune checkpoint inhibitor that has demonstrated significant clinical efficacy in various malignancies, including non-small cell lung cancer (NSCLC).[1][2][3] This document details the mechanism of action, binding characteristics, and the experimental methodologies used to elucidate these interactions, offering valuable insights for professionals in the field of oncology and immunotherapy.

Introduction to this compound and the PD-1/PD-L1 Pathway

This compound is a recombinant, fully human immunoglobulin G4 (IgG4) monoclonal antibody that specifically targets PD-L1.[4][5] It is designed to block a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance.[1]

The PD-1/PD-L1 axis is a negative regulatory pathway that maintains immune homeostasis and prevents autoimmunity.[6] The receptor, Programmed Death-1 (PD-1), is expressed on activated T cells, B cells, and macrophages.[6] Its ligand, PD-L1 (also known as B7-H1 or CD274), can be expressed on tumor cells and antigen-presenting cells.[6][7] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell, leading to T-cell "exhaustion"—a state of dysfunction characterized by reduced proliferation, cytokine production, and cytotoxic activity.[6] This mechanism allows cancer cells to escape destruction by the immune system.[1][6]

This compound's Mechanism of Action

This compound exerts its anti-tumor effect through a dual mechanism of action.[8] It not only blocks the immunosuppressive signaling but also engages other immune cells to attack the tumor.

2.1. Blockade of PD-L1 Interactions

The primary mechanism involves this compound binding with high affinity to PD-L1 on the surface of tumor cells.[9] This binding physically obstructs the interaction between PD-L1 and the PD-1 receptor on T cells.[1][8] By preventing this engagement, this compound effectively "releases the brakes" on the T cells, restoring their ability to recognize and attack cancer cells.[1] In vitro studies have shown that this compound competitively blocks the binding of human PD-L1 to both PD-1 and CD80, leading to enhanced CD4+ T lymphocyte proliferation and increased production of key anti-tumor cytokines like interferon-γ (IFN-γ) and interleukin-2 (IL-2).[4][9]

2.2. Antibody-Dependent Cellular Phagocytosis (ADCP)

Unlike some other anti-PD-L1 antibodies that have an engineered Fc-null region to eliminate effector functions, this compound is a full-length IgG4 antibody.[10] It retains the ability to bind to the Fcγ receptor I (FcγRI) on macrophages.[9][10] This allows this compound to act as a bridge, cross-linking PD-L1-expressing tumor cells with tumor-associated macrophages. This engagement induces antibody-dependent cellular phagocytosis (ADCP), where macrophages engulf and destroy the tumor cells.[7][8] This dual action may contribute to a more robust and sustained anti-tumor immune response.[9] Importantly, this compound naturally lacks antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) activity, which enhances its safety profile by preventing the unwanted destruction of T-cells.[4][8]

Quantitative Data on this compound-PD-L1 Interaction

The binding characteristics of this compound to PD-L1 have been quantified using various biophysical and cell-based assays. This data underscores the high-affinity and specific nature of the interaction, which is fundamental to its therapeutic efficacy.

| Parameter | Value | Method | Description | Source |

| EC50 | 0.02704 µg/mL | ELISA | The concentration of this compound required to achieve 50% of the maximum binding to immobilized human PD-L1. | [6] |

| Binding Specificity | PD-L1 | In vitro binding assays | This compound specifically binds to PD-L1 and competitively blocks its interaction with PD-1 and CD80. | [4][9] |

| Molecular Weight | ~145.5 kDa | Predicted | Predicted molecular weight of the full-length IgG4 monoclonal antibody. | [6] |

Structural Basis of Interaction

The precise molecular interactions have been elucidated through structural biology. The crystal structure of the this compound-human PD-L1 complex has been solved at a resolution of 2.3Å.[11] This structural data reveals that this compound binds perpendicularly to PD-L1. Crucially, the binding epitope for this compound on PD-L1 significantly overlaps with the region on PD-L1 that binds to PD-1, providing a clear structural explanation for its potent competitive inhibition.[11] While the specific interacting residues are not detailed in the available literature, the solved crystal structure confirms the direct blockade mechanism.

Experimental Protocols

The characterization of the this compound-PD-L1 interaction relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

5.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinity between two molecules. It is a standard method for characterizing antibody-antigen interactions.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of this compound binding to PD-L1.

Methodology:

-

Chip Preparation: Recombinant human PD-1 is immobilized onto a sensor chip surface using amine coupling chemistry.[12]

-

Analyte Injection: A series of concentrations of recombinant human PD-L1 (the analyte) are injected over the chip surface. The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in the refractive index, recorded in response units (RU).[12]

-

Inhibition Assay: To test this compound's blocking capacity, a constant concentration of PD-L1 is pre-incubated with varying concentrations of this compound before being injected over the PD-1 functionalized chip.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kon and koff. The KD is calculated as koff/kon. The percentage of blockade is calculated to determine the IC50 value of this compound.[12]

5.2. X-ray Crystallography for Structural Determination

This technique is used to determine the three-dimensional atomic structure of a protein or protein complex.

Objective: To resolve the crystal structure of the this compound Fab fragment in complex with the extracellular domain of PD-L1.

Methodology:

-

Protein Expression and Purification: The Fab fragment of this compound and the extracellular domain of human PD-L1 are expressed in a suitable system (e.g., CHO cells) and purified to high homogeneity using chromatography techniques.[8]

-

Complex Formation: The purified this compound Fab and PD-L1 are mixed in a specific molar ratio to form a stable complex, which is then further purified.

-

Crystallization: The purified complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, salt concentration, precipitants) using methods like vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined to yield the final high-resolution structure.[11]

5.3. Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional assay that measures the T-cell proliferative response to alloantigens, mimicking a primary immune response.

Objective: To assess the ability of this compound to enhance T-cell activation and cytokine production by blocking the PD-L1 checkpoint.

Methodology:

-

Cell Co-culture: Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated. One set of cells acts as responders (T-cells) and the other as stimulators (antigen-presenting cells, which express PD-L1).

-

Treatment: The co-culture is treated with different concentrations of this compound or an isotype control antibody.

-

Proliferation Measurement: After several days of incubation, T-cell proliferation is measured, typically by quantifying the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) into newly synthesized DNA.

-

Cytokine Analysis: The supernatant from the co-culture is collected, and the concentration of cytokines such as IFN-γ and IL-2 is measured using ELISA or a multiplex bead array.[11] An increase in proliferation and cytokine levels in the presence of this compound indicates a successful blockade of the PD-L1 inhibitory signal.[9]

Conclusion

This compound demonstrates a sophisticated and effective molecular interaction with its target, PD-L1. Its high-affinity binding, confirmed by quantitative assays and elucidated by X-ray crystallography, directly and competitively blocks the PD-1/PD-L1 immune inhibitory axis.[6][11] Furthermore, its unique dual mechanism, which combines checkpoint blockade with the induction of ADCP, sets it apart and may contribute to its robust clinical activity.[8][9] The detailed understanding of these molecular interactions, derived from the experimental protocols outlined herein, is critical for the ongoing development and optimization of immunotherapies and provides a solid foundation for future research in the field.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. CStone Announces Long-Term Survival Data for this compound (Cejemly®) in Combination with Platinum-based Chemotherapy as First-Line Treatment of Stage IV NSCLC at ESMO 2024-CStone Pharmaceuticals [cstonepharma.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PD-L1 Antibody (this compound) (NBP3-28502): Novus Biologicals [novusbio.com]

- 7. Identifying optimal PD-1/PD-L1 inhibitors in first-line treatment of patients with advanced squamous non-small cell lung cancer in China: Updated systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Safety, antitumor activity and biomarkers of this compound in Chinese patients with advanced solid tumors or lymphomas: results from the first-in-human phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dosing and administration schedule for Sugemalimab in clinical trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for Sugemalimab, a monoclonal antibody targeting the programmed death-ligand 1 (PD-L1). The information is compiled from key clinical trials to guide research and development.

Mechanism of Action

This compound is an immune checkpoint inhibitor that blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, thereby restoring the cytotoxic T-cell response against the tumor.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical negative regulator of the immune response. When PD-L1, often overexpressed on tumor cells, binds to PD-1 on activated T-cells, it initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This compound, by binding to PD-L1, prevents this interaction and reinvigorates the anti-tumor immune response.

Application Notes and Protocols for Biomarker Analysis in Sugemalimab Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biomarker analysis strategies employed in the clinical development of Sugemalimab, a fully human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. The accompanying protocols offer detailed methodologies for the key biomarker assays utilized in pivotal trials to assess patient eligibility and explore predictive indicators of response to this compound therapy.

Introduction to this compound and Biomarker Strategy

This compound is an immune checkpoint inhibitor that targets PD-L1, a protein expressed on tumor cells and other cells in the tumor microenvironment. By blocking the interaction between PD-L1 and its receptor, PD-1, on T cells, this compound reinvigorates the body's anti-tumor immune response. The clinical development of this compound has involved a focused biomarker strategy to identify patient populations most likely to benefit from treatment and to understand the mechanisms of response and resistance. The primary biomarkers investigated in key clinical trials such as the GEMSTONE series include PD-L1 expression and Tumor Mutational Burden (TMB).

Key Biomarkers in this compound Trials

Programmed Death-Ligand 1 (PD-L1) Expression

PD-L1 expression on tumor cells is a well-established biomarker for predicting response to anti-PD-1/PD-L1 therapies. In the this compound clinical trials, PD-L1 expression was a key stratification factor and its predictive value was extensively evaluated. Notably, clinical benefit with this compound has been observed in patients regardless of their PD-L1 expression status, leading to approvals for broad patient populations.

Tumor Mutational Burden (TMB)

TMB, a measure of the number of mutations within a tumor's genome, has been explored as a potential predictive biomarker for immunotherapy. A higher TMB is thought to lead to the generation of more neoantigens, which can be recognized by the immune system. In early phase trials of this compound, TMB was assessed as an exploratory biomarker.

Quantitative Analysis of Biomarker Data

The following tables summarize the key efficacy outcomes from pivotal this compound clinical trials, stratified by biomarker status where available.

Table 1: Efficacy of this compound in Combination with Chemotherapy in First-Line Metastatic NSCLC (GEMSTONE-302)[1][2][3]

| Patient Subgroup | Endpoint | This compound + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value |

| All Patients | Median PFS | 9.0 months | 4.9 months | 0.49 (0.39-0.60) | <0.0001 |

| Median OS | 25.4 months | 16.9 months | 0.65 (0.50-0.84) | 0.0008 | |

| ORR | 63.4% | 40.3% | - | <0.0001 | |

| Median DoR | 9.9 months | 4.4 months | - | - | |

| PD-L1 ≥1% | Median PFS | 10.9 months | 4.9 months | 0.48 (0.36-0.63) | <0.0001 |

| PD-L1 <1% | Median PFS | 7.4 months | 4.9 months | 0.57 (0.41-0.78) | 0.0005 |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; DoR: Duration of Response.

Table 2: Efficacy of this compound Monotherapy in Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma (GEMSTONE-201)[4]

| Endpoint | Value | 95% CI |

| ORR (IRRC-assessed) | 44.9% | 33.6% - 56.6% |

| Complete Response Rate | 35.9% | - |

| Partial Response Rate | 9.0% | - |

| 12-month DoR Rate | 82.5% | 62.0% - 92.6% |

ORR: Objective Response Rate; IRRC: Independent Radiologic Review Committee; DoR: Duration of Response.

Experimental Protocols

The following are representative protocols for the key biomarker assays used in the this compound clinical trials.

Protocol 1: PD-L1 Immunohistochemistry (IHC) Staining

This protocol is based on the use of the VENTANA PD-L1 (SP263) Assay, which was utilized in the GEMSTONE clinical trial program.

1. Specimen Handling and Preparation:

-

Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

-

Cut tissue sections at 4-5 microns and mount on positively charged slides.

-

Ensure a minimum of 50 viable tumor cells are present for evaluation.[1]

-

Store slides appropriately to prevent degradation of antigenic sites.

2. Deparaffinization and Rehydration:

-

Bake slides in a slide dryer.

-

Deparaffinize slides in xylene or a xylene substitute.

-

Rehydrate through graded alcohols to deionized water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a proprietary retrieval solution on an automated staining platform (e.g., VENTANA BenchMark ULTRA).

4. Staining Procedure (Automated):

-

Incubate with the primary antibody, rabbit monoclonal anti-PD-L1 clone SP263.

-

Apply a secondary antibody and a detection system (e.g., OptiView DAB IHC Detection Kit).

-

Counterstain with hematoxylin.

-

Dehydrate slides and coverslip.

5. Interpretation of Staining:

-

A qualified pathologist should interpret the slides.

-

PD-L1 expression is determined by the percentage of tumor cells (%TC) showing any membrane staining at any intensity.[2][3]

-

The staining pattern can be membranous and/or cytoplasmic, but only membrane staining on tumor cells is scored.[3]

-

Appropriate positive and negative tissue controls should be included in each run.

Protocol 2: Tumor Mutational Burden (TMB) Analysis

This protocol describes a general workflow for TMB assessment using a targeted Next-Generation Sequencing (NGS) panel, as specific panel details from the trials are not publicly available.

1. DNA Extraction:

-

Extract genomic DNA from FFPE tumor tissue sections.

-

Quantify the extracted DNA and assess its quality.

2. Library Preparation:

-

Fragment the genomic DNA.

-

Ligate adapters to the DNA fragments.

-

Perform target enrichment using a targeted NGS panel. Panels covering 1.5 to 3 Mb of the genome are considered well-suited for TMB estimation.[4]

3. Next-Generation Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

4. Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome.

-

Call somatic single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Filter out germline variants and artifacts.

-

Calculate TMB as the number of somatic mutations per megabase (Mb) of the sequenced genome.[5][6]

5. TMB Reporting:

-

Report TMB as mutations/Mb.

-

Establish a cutoff for TMB-High status based on clinical trial data or other validated studies.

Visualizations

Signaling Pathway of this compound

Caption: this compound blocks the PD-1/PD-L1 inhibitory pathway, restoring T cell anti-tumor activity.

Experimental Workflow for Biomarker Analysis

Caption: Workflow for PD-L1 and TMB biomarker analysis from tumor tissue in clinical trials.

References

- 1. PD-L1 SP263 FDA for NSCLC [neogenomics.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. nonacus.com [nonacus.com]

- 6. Tumor mutation burden derived from small next generation sequencing targeted gene panel as an initial screening method - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Sugemalimab for Relapsed or Refractory Lymphomas: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current clinical data and experimental protocols for investigating Sugemalimab in the context of relapsed or refractory lymphomas. The information is primarily based on the pivotal GEMSTONE-201 clinical trial, which focused on a specific subtype of T-cell lymphoma.

Introduction

This compound is a full-length, fully human immunoglobulin G4 (IgG4) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, this compound restores the body's anti-tumor immune response.[3] This mechanism of action has shown significant promise in various malignancies. In the realm of hematologic cancers, this compound has been most extensively studied in relapsed or refractory extranodal natural killer/T-cell lymphoma (R/R ENKTL), a rare and aggressive form of non-Hodgkin lymphoma with limited treatment options.[4][5]

It is important to note that while the data for R/R ENKTL is robust, clinical trial information on the efficacy and safety of this compound in other lymphoma subtypes, such as B-cell lymphomas, is not yet widely available. Therefore, the following data and protocols are centered on the findings from the GEMSTONE-201 study.

Data Presentation

The following tables summarize the key quantitative data from the GEMSTONE-201 clinical trial investigating this compound in patients with R/R ENKTL.

Table 1: Patient Demographics and Baseline Characteristics (GEMSTONE-201)

| Characteristic | Value |

| Number of Patients | 80 |

| Median Age (years) | 48 |

| Gender (Male, %) | 63.8% |

| ECOG Performance Status 0 (%) | 26.3% |

| ECOG Performance Status 1 (%) | 73.8% |

| Ann Arbor Stage IV Disease (%) | 67.5% |

| Prior Lines of Systemic Therapy (≥2) (%) | 48.8% |

Source: Data compiled from multiple reports on the GEMSTONE-201 trial.[5]

Table 2: Efficacy of this compound in R/R ENKTL (GEMSTONE-201)

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | |

| - Independent Radiology Review Committee (IRRC) | 44.9% |

| - Investigator Assessed | 45.6% |

| Complete Response (CR) Rate | |

| - IRRC | 35.9% |

| - Investigator Assessed | 30.4% |

| Partial Response (PR) Rate | |

| - IRRC | 9.0% |

| Duration of Response (DoR) | |

| - 12-Month DoR Rate | 82.5% |

| Overall Survival (OS) | |

| - 6-Month OS Rate | 79.2% |

| - 12-Month OS Rate | 67.5% |

| - 24-Month OS Rate | 54.6% |

Source: Data from the GEMSTONE-201 study as of the February 23, 2022 data cutoff.[5][6][7][8]

Table 3: Safety Profile of this compound in R/R ENKTL (GEMSTONE-201)

| Adverse Event (AE) Profile | Result |

| Grade ≥3 Treatment-Emergent AEs | 40.0% |

| Most Common Immune-Related AEs | Hypothyroidism (16.3%), Hyperthyroidism (7.5%), Skin Adverse Reactions (6.3%) |

| Grade 3 Immune-Related AEs | Rash, Hypothyroidism |

| Grade 4/5 Immune-Related AEs | None Observed |

Source: Safety data from the GEMSTONE-201 trial.[9]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the investigation of this compound for R/R ENKTL, based on the GEMSTONE-201 trial protocol.

Protocol: Phase II Clinical Trial of this compound in R/R ENKTL (GEMSTONE-201)

1. Study Design:

-

A single-arm, multicenter, Phase II registrational study.[4]

2. Patient Population:

-

Inclusion Criteria:

-

Adult patients with histologically confirmed relapsed or refractory extranodal natural killer/T-cell lymphoma.

-

Failed at least one prior asparaginase-based chemotherapy regimen.

-

Measurable disease as per Lugano 2014 classification.

-

ECOG performance status of 0 or 1.

-

Adequate organ function.

-

-

Exclusion Criteria:

-

Prior treatment with any anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody.

-

Active central nervous system (CNS) lymphoma.

-

History of allogeneic hematopoietic stem cell transplantation.

-

Active autoimmune disease requiring systemic treatment.

-

3. Treatment Regimen:

-

This compound administered at a fixed dose of 1200 mg.[10]

-

Intravenous infusion every three weeks.[10]

-

Treatment continued for up to 24 months, or until disease progression, unacceptable toxicity, or patient withdrawal.[10]

4. Efficacy and Safety Assessments:

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by an Independent Radiology Review Committee (IRRC) according to the Lugano 2014 classification.[8]

-

Secondary Endpoints:

-

Investigator-assessed ORR.

-

Complete Response (CR) rate.

-

Duration of Response (DoR).

-

Progression-Free Survival (PFS).

-

Overall Survival (OS).

-

Safety and tolerability.

-

-

Tumor Assessments: Performed every 6 weeks for the first 24 weeks, and every 9 weeks thereafter.

-

Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.

5. Statistical Analysis:

-

The primary efficacy analysis was performed on the full analysis set, which included all enrolled patients who received at least one dose of this compound.

-

The Kaplan-Meier method was used to estimate time-to-event endpoints such as DoR, PFS, and OS.[4]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for the GEMSTONE-201 Trial

References

- 1. This compound in Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma - The ASCO Post [ascopost.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Monotherapy for Patients With Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma (GEMSTONE-201): Results From a Single-Arm, Multicenter, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. onclive.com [onclive.com]

- 6. Encouraging prospects with this compound in relapsed or refractory extranodal natural killer/T-cell lymphoma - Shi - Chinese Clinical Oncology [cco.amegroups.org]

- 7. This compound Monotherapy for Patients With Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma (GEMSTONE-201): Results From a Single-Arm, Multicenter, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Monotherapy for Patients With Relapsed or Refractory ...: Ingenta Connect [ingentaconnect.com]

- 9. An evaluation of this compound for the treatment of relapsed or refractory extranodal natural killer T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

Application Notes and Protocols for Assessing PD-L1 Expression in Sugemalimab Studies Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugemalimab is a fully human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody that has demonstrated significant clinical benefit in various malignancies, including non-small cell lung cancer (NSCLC). The expression level of PD-L1 on tumor cells and immune cells is a critical biomarker for predicting the response to PD-1/PD-L1 checkpoint inhibitors. While immunohistochemistry (IHC) has been the standard method for evaluating PD-L1 expression in pivotal clinical trials for this compound, flow cytometry offers a quantitative, high-throughput alternative for assessing PD-L1 on various cell populations, including tumor cells and peripheral blood mononuclear cells (PBMCs).

These application notes provide detailed protocols for the assessment of PD-L1 expression using flow cytometry in the context of this compound studies, offering a valuable tool for translational research and exploratory biomarker analysis.

Quantitative Data from this compound Clinical Trials

The pivotal GEMSTONE-302 study evaluated the efficacy of this compound in combination with chemotherapy in patients with metastatic NSCLC. Patient stratification was based on PD-L1 expression as determined by IHC. The following tables summarize the key efficacy data based on PD-L1 expression levels.[1][2][3]

Table 1: Progression-Free Survival (PFS) in the GEMSTONE-302 Trial [1][2]

| PD-L1 Expression Level | This compound + Chemo (Median PFS, months) | Placebo + Chemo (Median PFS, months) | Hazard Ratio (HR) |

| ≥1% | 10.9 | 4.9 | 0.48 |

| <1% | 7.4 | 4.9 | 0.57 |

| 1-49% | 8.8 | 4.8 | 0.53 |

| ≥50% | 12.9 | 5.1 | 0.41 |

Table 2: Overall Survival (OS) in the GEMSTONE-302 Trial [1]

| PD-L1 Expression Level | This compound + Chemo (Median OS, months) | Placebo + Chemo (Median OS, months) | Hazard Ratio (HR) |

| Overall Population | 25.4 | 16.9 | 0.65 |

Signaling Pathway

The interaction between PD-1 on activated T cells and its ligand, PD-L1, on tumor cells and other immune cells, leads to the suppression of the T cell-mediated anti-tumor immune response. This compound, an anti-PD-L1 antibody, blocks this interaction, thereby restoring the cytotoxic T cell activity against tumor cells.

Caption: PD-1/PD-L1 signaling and this compound's mechanism.

Experimental Protocols

Protocol 1: PD-L1 Expression Analysis on Tumor Cells from Fresh Biopsies

This protocol describes the preparation of a single-cell suspension from a fresh tumor biopsy and subsequent staining for flow cytometric analysis of PD-L1 expression on tumor cells.

Materials:

-

Fresh tumor biopsy

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase IV (1 mg/mL)

-

DNase I (100 U/mL)

-

70 µm cell strainer

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

-

Fixable Viability Dye

-

Anti-human CD45 antibody (e.g., clone HI30)

-

Anti-human EpCAM (CD326) antibody (e.g., clone 9C4)

-

Anti-human PD-L1 (CD274) antibody (e.g., clone 29E.2A3 or MIH1)[4]

-

Isotype control antibody for PD-L1

Procedure:

-

Tissue Dissociation:

-

Mince the tumor biopsy into small pieces in a sterile petri dish containing RPMI-1640.

-

Transfer the tissue fragments to a digestion solution containing Collagenase IV and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzymatic reaction by adding RPMI-1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells, discard the supernatant, and resuspend in PBS.

-

-

Cell Staining:

-

If necessary, treat the cell suspension with RBC Lysis Buffer.

-

Wash the cells with PBS and resuspend in FACS buffer.

-

Perform a cell count and adjust the concentration to 1x10^6 cells/100 µL.

-

Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

-

Add the Fixable Viability Dye according to the manufacturer's instructions.

-

Add the cocktail of fluorochrome-conjugated antibodies (anti-CD45, anti-EpCAM, anti-PD-L1, or isotype control) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for flow cytometry analysis.

-

Gating Strategy:

-

Gate on single cells using FSC-A vs FSC-H.

-

Gate on viable cells using the viability dye.

-

Gate on CD45-negative cells to exclude hematopoietic cells.

-

Within the CD45- population, gate on EpCAM-positive cells to identify tumor cells.

-

Analyze the expression of PD-L1 on the EpCAM-positive tumor cell population and compare it to the isotype control.

Protocol 2: PD-L1 Expression Analysis on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the isolation of PBMCs from whole blood and subsequent staining for the analysis of PD-L1 expression on different immune cell subsets.

Materials:

-

Whole blood collected in heparin or EDTA tubes

-

Ficoll-Paque or other density gradient medium

-

PBS

-

FACS Buffer

-

Fc receptor blocking reagent

-

Fixable Viability Dye

-

Anti-human CD3 antibody (e.g., clone UCHT1)

-

Anti-human CD4 antibody (e.g., clone RPA-T4)

-

Anti-human CD8 antibody (e.g., clone RPA-T8)

-

Anti-human CD14 antibody (e.g., clone M5E2)

-

Anti-human CD19 antibody (e.g., clone HIB19)

-

Anti-human PD-L1 (CD274) antibody (e.g., clone 29E.2A3 or MIH1)[4]

-

Isotype control antibody for PD-L1

Procedure:

-

PBMC Isolation:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS.

-

-

Cell Staining:

-

Resuspend the PBMCs in FACS buffer.

-

Perform a cell count and adjust the concentration to 1x10^6 cells/100 µL.

-

Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

-

Add the Fixable Viability Dye according to the manufacturer's instructions.

-

Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-PD-L1, or isotype control) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for flow cytometry analysis.

-

Gating Strategy:

-

Gate on single cells using FSC-A vs FSC-H.

-

Gate on viable cells using the viability dye.

-

Gate on lymphocytes and monocytes based on FSC and SSC properties.

-

Identify major immune cell subsets:

-

T cells: CD3+

-

T helper cells: CD3+CD4+

-

Cytotoxic T cells: CD3+CD8+

-

B cells: CD19+

-

Monocytes: CD14+

-

-

Analyze the expression of PD-L1 on each of these populations and compare it to the isotype control.

Experimental Workflow Diagram

Caption: Workflow for PD-L1 analysis by flow cytometry.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions, including antibody titration, instrument settings, and compensation. It is also recommended to use fluorescence minus one (FMO) controls to properly set gates for PD-L1 positivity.

References

- 1. onclive.com [onclive.com]

- 2. CStone presents updated data from registrational clinical study of this compound in patients with stage IV NSCLC in an oral presentation at IASLC 2021 WCLC-CStone Pharmaceuticals [cstonepharma.com]

- 3. targetedonc.com [targetedonc.com]

- 4. PE Mouse Anti-Human PD-L1 (CD274) [bdbiosciences.com]

Troubleshooting & Optimization

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing immune-related adverse events (irAEs) observed during experiments involving Sugemalimab. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to immune-related adverse events?

A1: this compound is a fully human monoclonal antibody that targets the programmed cell death-ligand 1 (PD-L1).[1][2] Many cancer cells express PD-L1 on their surface, which binds to the PD-1 receptor on T-cells, sending an inhibitory signal that suppresses the anti-tumor immune response.[1][3] this compound blocks this interaction, thereby restoring T-cell activation and enhancing the body's ability to recognize and destroy cancer cells.[1] This heightened immune activation, however, can sometimes lead to a loss of self-tolerance, where the immune system attacks healthy tissues, resulting in immune-related adverse events (irAEs).[4] The overactivation of T-cells and the production of inflammatory cytokines are key factors in the pathophysiology of irAEs.[4]

Q2: What are the most common immune-related adverse events associated with this compound?

A2: Based on clinical trial data, the most frequently reported immune-related adverse events with this compound include pneumonitis (inflammation of the lungs), colitis (inflammation of the colon), hepatitis (inflammation of the liver), endocrinopathies (hormone-related disorders, particularly thyroid dysfunction), and dermatological toxicities (skin reactions).[5][6][7] The incidence and severity of these events can vary depending on the patient population and whether this compound is used as a monotherapy or in combination with other anti-cancer agents.

Q3: What is the general approach to managing immune-related adverse events with this compound?

A3: The management of irAEs depends on the severity of the event, which is typically graded on a scale from 1 (mild) to 5 (death). For grade 1 events, this compound may often be continued with close monitoring.[8] Grade 2 events may require withholding the drug and administering corticosteroids.[8] For grade 3 and 4 events, this compound is typically withheld, and high-dose corticosteroids are administered.[8] In cases that are refractory to corticosteroids, other immunosuppressive agents may be considered.[8][9] It is crucial to have a high level of suspicion that any new symptom in a patient receiving this compound could be an irAE.[10]

Q4: Can this compound be resumed after an immune-related adverse event?

A4: The decision to resume this compound after an irAE depends on the type and severity of the event. For many grade 2 irAEs, once the symptoms have resolved to grade 1 or baseline and the patient has been successfully tapered off corticosteroids, resuming this compound may be considered.[2] However, for most grade 3 and 4 events, permanent discontinuation of this compound is recommended.[8] An exception is for endocrinopathies that can be managed with hormone replacement therapy.[8][11]

Troubleshooting Guides for Specific Immune-Related Adverse Events

Pneumonitis

Q: A researcher observes new or worsening cough, shortness of breath, and chest pain in a subject receiving this compound. How should potential this compound-induced pneumonitis be investigated and managed?

A:

-

Initial Assessment: Immediately withhold this compound and perform a thorough clinical evaluation.

-

Diagnostic Workup:

-

Imaging: Obtain a high-resolution computed tomography (CT) scan of the chest to look for characteristic findings such as ground-glass opacities, organizing pneumonia, or interstitial pneumonitis.[12]

-

Infectious Disease Evaluation: Rule out infectious causes of pneumonitis through appropriate laboratory tests (e.g., blood cultures, sputum cultures, viral panels).

-

Bronchoscopy with Bronchoalveolar Lavage (BAL): In some cases, a bronchoscopy with BAL may be necessary to rule out infection and to obtain samples for cytological analysis.

-

-

Management Based on Severity (CTCAE v5.0):

-

Grade 1 (Asymptomatic): Consider holding this compound and monitor closely with serial imaging.

-

Grade 2 (Symptomatic, not interfering with daily living): Withhold this compound and initiate corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent).

-

Grade 3 (Severe symptoms, interfering with daily living) or Grade 4 (Life-threatening): Permanently discontinue this compound and administer high-dose intravenous corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day). For refractory cases, consider additional immunosuppressants like infliximab or mycophenolate mofetil.

-

Colitis

Q: A subject in a this compound trial presents with diarrhea, abdominal pain, and blood in the stool. What are the steps for diagnosing and managing suspected immune-mediated colitis?

A:

-

Initial Assessment: Withhold this compound and assess the frequency and severity of symptoms.

-

Diagnostic Workup:

-

Stool Studies: Rule out infectious causes, particularly Clostridium difficile, with stool cultures and toxin assays.[13]

-

Endoscopy: Perform a colonoscopy or sigmoidoscopy with biopsies to confirm the diagnosis and assess the severity of inflammation.[2][13] Histology may show neutrophilic cryptitis, crypt abscesses, and increased intraepithelial lymphocytes.[2]

-

Imaging: An abdominal CT scan can help to evaluate for complications such as bowel perforation.[13]

-

-

Management Based on Severity (CTCAE v5.0):

-

Grade 1 (Mild diarrhea): May manage with supportive care (e.g., loperamide) and continue this compound with close monitoring.[14]

-

Grade 2 (Moderate diarrhea): Withhold this compound and initiate oral corticosteroids (e.g., prednisone 1 mg/kg/day).[9]

-

Grade 3 (Severe diarrhea) or Grade 4 (Life-threatening complications): Permanently discontinue this compound and administer high-dose intravenous corticosteroids.[9] For steroid-refractory cases, consider infliximab or vedolizumab.[9]

-

Hepatitis

Q: A routine laboratory monitoring of a subject on this compound reveals elevated liver enzymes (AST/ALT). How should this be investigated and managed?

A:

-

Initial Assessment: Evaluate for any symptoms of hepatitis, such as fatigue, nausea, or jaundice.

-

Diagnostic Workup:

-

Laboratory Tests: Repeat liver function tests (LFTs) to confirm the elevation. Rule out other causes of hepatitis, including viral hepatitis (Hepatitis A, B, C), alcohol use, and hepatotoxic medications.

-

Imaging: An abdominal ultrasound or CT scan can help to assess the liver parenchyma and rule out biliary obstruction.

-

Liver Biopsy: In cases where the diagnosis is uncertain, a liver biopsy may be necessary to confirm immune-mediated hepatitis.

-

-

Management Based on Severity (CTCAE v5.0):

-

Grade 2 (Moderate elevation): Withhold this compound and monitor LFTs closely. Corticosteroids may be considered if there is no improvement.

-

Grade 3 (Severe elevation) or Grade 4 (Life-threatening): Permanently discontinue this compound and initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day). For refractory cases, mycophenolate mofetil may be considered.

-

Endocrinopathies

Q: A subject receiving this compound complains of fatigue, weight changes, and mood swings. What is the approach to diagnosing and managing potential endocrinopathies?

A:

-

Initial Assessment: Conduct a thorough history and physical examination to assess for signs and symptoms of thyroid dysfunction, hypophysitis, or adrenal insufficiency.

-

Diagnostic Workup:

-

Thyroid Function Tests: Measure TSH, free T4, and T3 to assess for hypothyroidism or hyperthyroidism.[15]

-

Pituitary Hormones: If hypophysitis is suspected, measure cortisol, ACTH, TSH, free T4, LH, FSH, and testosterone/estradiol. An MRI of the pituitary may also be indicated.

-

Adrenal Function: An early morning cortisol and ACTH level can screen for adrenal insufficiency. An ACTH stimulation test may be required for confirmation.

-

-

Management:

-

Hypothyroidism: Initiate thyroid hormone replacement therapy (e.g., levothyroxine). This compound can usually be continued.[11]

-

Hyperthyroidism (Thyroiditis): Management is typically supportive with beta-blockers for symptoms. This may be followed by a period of hypothyroidism requiring hormone replacement.

-

Hypophysitis/Adrenal Insufficiency: Withhold this compound and initiate high-dose corticosteroids, followed by a taper to physiologic replacement doses. Hormone replacement for any deficient axes is essential.[16]

-

Dermatological Toxicities

Q: A researcher notes a new rash on a subject participating in a this compound study. How should this be managed?

A:

-

Initial Assessment: Characterize the rash (e.g., maculopapular, pruritic, bullous) and its distribution. Assess the severity and impact on the subject's quality of life.

-

Management Based on Severity (CTCAE v5.0):

-

Grade 1 (Mild): Treat with topical corticosteroids and oral antihistamines. This compound can often be continued.[17]

-

Grade 2 (Moderate): Use more potent topical corticosteroids and consider a short course of oral corticosteroids. This compound may need to be withheld.[17]

-

Grade 3 (Severe): Withhold this compound and initiate systemic corticosteroids. A dermatology consultation is recommended.[17]

-

Grade 4 (Life-threatening, e.g., Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis): Permanently discontinue this compound and provide immediate, intensive supportive care, often in a specialized burn unit.[17]

-

Data Presentation

Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) of Any Grade in a Phase 1 Trial of this compound

| Adverse Event | Incidence (%) |

| Proteinuria | 48.3 |

| Anemia | 44.8 |

| Blood bilirubin increased | 27.6 |

| ALT increased | 24.1 |

| AST increased | 24.1 |

| White blood cell count decreased | 24.1 |

| Bilirubin conjugated increased | 20.7 |

| Data from a first-in-human phase 1 trial in Chinese patients with advanced solid tumors or lymphomas.[18] |

Table 2: Incidence of Grade ≥3 Immune-Related Adverse Events (irAEs) in Key this compound Clinical Trials

| Clinical Trial | This compound Arm (Grade ≥3 irAEs) | Placebo/Control Arm (Grade ≥3 irAEs) |

| GEMSTONE-301 (Stage III NSCLC) | 4.7% | 0.8% |

| GEMSTONE-302 (Stage IV NSCLC) | Not explicitly reported as irAEs, but Grade ≥3 TRAEs were 56% | Not explicitly reported as irAEs, but Grade ≥3 TRAEs were 57% |

| GEMSTONE-201 (R/R ENKTL) | No Grade 4/5 irAEs observed | N/A (single-arm study) |

| NSCLC: Non-Small Cell Lung Cancer; R/R ENKTL: Relapsed or Refractory Extranodal NK/T-cell Lymphoma; TRAEs: Treatment-Related Adverse Events.[19][20][21] |

Experimental Protocols

Protocol 1: Baseline and On-Treatment Monitoring for Subjects Receiving this compound

-

Baseline Assessment (prior to first dose):

-

Complete medical history and physical examination.

-

Complete blood count (CBC) with differential.

-

Comprehensive metabolic panel (CMP), including liver function tests (ALT, AST, bilirubin) and renal function tests (creatinine, BUN).

-

Thyroid function tests (TSH, free T4).

-

Baseline imaging (e.g., CT scan of chest, abdomen, and pelvis) as per study protocol.

-

-

On-Treatment Monitoring (prior to each cycle of this compound):

-

Physical examination with a focus on skin, respiratory, gastrointestinal, and neurological systems.

-

CBC with differential.

-

CMP.

-

Thyroid function tests (every 4-6 weeks for the first 6 months, then as clinically indicated).[15]

-

-

As-Needed Monitoring:

-

If symptoms of an irAE develop, perform targeted laboratory and imaging studies as outlined in the troubleshooting guides above.

-

Mandatory Visualization

Caption: this compound blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells.

Caption: General workflow for the management of immune-related adverse events (irAEs).

Caption: Simplified T-cell activation signaling pathway.

References

- 1. This compound versus placebo, in combination with platinum-based chemotherapy, as first-line treatment of metastatic non-small-cell lung cancer (GEMSTONE-302): 4-year outcomes from a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. practicalgastro.com [practicalgastro.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound versus placebo after concurrent or sequential chemoradiotherapy in patients with locally advanced, unresectable, stage III non-small-cell lung cancer in China (GEMSTONE-301): interim results of a randomised, double-blind, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Monotherapy for Patients With Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma (GEMSTONE-201): Results From a Single-Arm, Multicenter, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound After Concurrent or Sequential Chemoradiation for Unresectable Stage III NSCLC - The ASCO Post [ascopost.com]

- 8. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diagnosis and Management of Immune Checkpoint Inhibitor Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Immunotherapy-induced endocrinopathies: assessment, management and monitoring - PMC [pmc.ncbi.nlm.nih.gov]